molecular formula C12H14N4O2 B2789555 5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide CAS No. 2034334-37-5

5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide

Cat. No.: B2789555
CAS No.: 2034334-37-5
M. Wt: 246.27
InChI Key: RSIYZJIQZYEQMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

A set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold is synthesized in a multigram scale in a cost-efficient manner . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C1C2=CC (C (O)=O)=NN2CCN1C . The InChI representation is 1S/C8H9N3O3/c1-10-2-3-11-6 (7 (10)12)4-5 (9-11)8 (13)14/h4H,2-3H2,1H3, (H,13,14) .


Chemical Reactions Analysis

The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed .

Future Directions

The future directions of this compound could involve its use as a building block in medicinal chemistry. The recent studies showed that one of the best motifs among different topologies for the design of promising MedChem fragments and corresponding building blocks for their production is aromatic heterocycle fused with saturated cyclic hydrocarbon or non-aromatic heterocycle .

Mechanism of Action

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants . The exact nature of this interaction and the resulting changes in the core protein’s structure and function are still under investigation.

Biochemical Pathways

The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation can inhibit the replication of the virus, thus affecting the downstream effects of the HBV infection. The specific biochemical pathways affected by this compound are still being studied.

Pharmacokinetics

In an hbv aav mouse model, a lead compound was shown to inhibit hbv dna viral load when administered orally .

Result of Action

The primary molecular effect of this compound is the inhibition of HBV replication . This results in a decrease in the viral load within the host organism . The cellular effects of this action are still being researched.

Properties

IUPAC Name

5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-11(7-14-18-8)12(17)15-9-3-5-16-10(6-9)2-4-13-16/h2,4,7,9H,3,5-6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIYZJIQZYEQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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